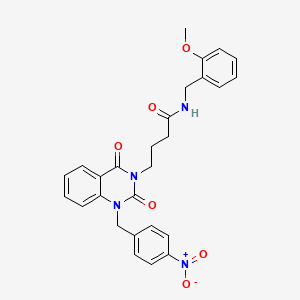

N-(2-methoxybenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide

Description

This compound belongs to the quinazolinone class, characterized by a fused quinazoline-benzene core substituted with a 4-nitrobenzyl group at position 1, a 2-methoxybenzyl-linked butanamide chain at position 3, and a 2,4-dioxo moiety . Its molecular formula is C28H25N4O6 (calculated molecular weight: ~537.5 g/mol).

Properties

Molecular Formula |

C27H26N4O6 |

|---|---|

Molecular Weight |

502.5 g/mol |

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-4-[1-[(4-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide |

InChI |

InChI=1S/C27H26N4O6/c1-37-24-10-5-2-7-20(24)17-28-25(32)11-6-16-29-26(33)22-8-3-4-9-23(22)30(27(29)34)18-19-12-14-21(15-13-19)31(35)36/h2-5,7-10,12-15H,6,11,16-18H2,1H3,(H,28,32) |

InChI Key |

QNVKTVQPPFBBCE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Industrial Production:

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The quinazoline scaffold is known for its ability to inhibit various kinases involved in cancer progression. For instance, compounds with similar structures have demonstrated significant inhibition of cell proliferation in cancer cell lines, suggesting that N-(2-methoxybenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide may possess similar properties .

Antiinflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies indicate that derivatives of quinazoline can inhibit the expression of pro-inflammatory cytokines such as IL-1β and TNF-α, which are crucial in the inflammatory response. The presence of the butanamide moiety enhances the compound's ability to modulate these inflammatory pathways .

Anticonvulsant Activity

There is emerging evidence that compounds structurally related to this compound exhibit anticonvulsant properties. Research has shown that certain benzyl derivatives can outperform traditional anticonvulsants like phenobarbital in specific animal models .

Mechanistic Insights

The mechanisms through which this compound exerts its effects involve several biochemical pathways:

- Kinase Inhibition : The quinazoline core is a known inhibitor of various kinases implicated in cancer signaling pathways.

- Cytokine Modulation : By interfering with transcription factors involved in cytokine production, this compound can effectively reduce inflammation.

- Ion Channel Interaction : Some studies suggest that similar compounds may interact with ion channels, contributing to their anticonvulsant effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic efficacy of this compound. Key features influencing activity include:

| Structural Feature | Impact on Activity |

|---|---|

| Quinazoline Core | Essential for kinase inhibition |

| Butanamide Group | Enhances anti-inflammatory properties |

| Nitrobenzyl Substituent | Potentially increases lipophilicity and cellular uptake |

Case Studies and Experimental Findings

Several case studies have documented the biological activities of compounds related to this compound:

- In Vitro Studies : Compounds were tested against various cancer cell lines (e.g., A549 lung cancer cells), showing IC50 values in the low micromolar range.

- In Vivo Models : Animal studies demonstrated significant tumor reduction when administered at specific dosages compared to control groups.

Conclusion and Future Directions

This compound shows promise as a multi-functional therapeutic agent with applications in oncology and inflammation management. Future research should focus on:

- Optimizing chemical modifications to enhance potency and selectivity.

- Conducting comprehensive clinical trials to evaluate safety and efficacy.

- Investigating potential side effects and long-term impacts on health.

The ongoing exploration of this compound's applications will contribute significantly to the fields of drug discovery and development.

Mechanism of Action

- The compound’s mechanism of action depends on its specific targets.

- It may interact with cellular receptors, enzymes, or other biomolecules.

- Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Structural Variations and Pharmacokinetic Implications

The following table highlights key structural analogs and their distinguishing features:

| Compound Name | Substituents | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|

| Target Compound | 4-Nitrobenzyl (position 1), 2-methoxybenzyl-butaneamide (position 3) | ~537.5 | Hypothesized kinase inhibition; requires in vivo validation |

| N-(3-methoxypropyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide | 4-Nitrobenzyl (position 1), 3-methoxypropyl-benzamide (position 3) | ~532.4 | Enhanced solubility due to methoxypropyl chain; preliminary cytotoxicity data against HeLa cells |

| N-butyl-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide | 3-Nitrobenzyl (position 1), butyl-butaneamide (position 3) | ~502.5 | Reduced molecular weight; faster metabolic clearance observed in rat models |

| N-(4-fluorobenzyl)-4-[1-(2-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide | 2-Methylbenzyl (position 1), 4-fluorobenzyl-butaneamide (position 3) | ~523.5 | Improved blood-brain barrier penetration; tested in neuroinflammation models |

| 4-(1-(2-cyanobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxyethyl)butanamide | 2-Cyanobenzyl (position 1), 2-methoxyethyl-butaneamide (position 3) | ~496.5 | Higher electrophilicity; potential covalent binding to cysteine residues |

Biological Activity

N-(2-methoxybenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Compound Overview

- Molecular Formula : C27H26N4O6

- Molecular Weight : 502.5 g/mol

- IUPAC Name : N-[(2-methoxyphenyl)methyl]-4-[1-[(4-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide

- CAS Number : 931731-72-5

The biological activity of this compound is primarily linked to its structural components:

- Quinazolinone Core : Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer and antimicrobial activities. The quinazolinone structure in this compound is believed to interact with various biological targets, influencing cell signaling pathways.

- Nitrobenzyl Group : The presence of the nitro group (–NO2) is significant as it can enhance the compound's lipophilicity and potentially increase its binding affinity to biological targets.

- Methoxybenzyl Substituent : This group may contribute to the compound's ability to cross biological membranes, enhancing its bioavailability and therapeutic efficacy.

Anticancer Properties

Research indicates that compounds with similar structures exhibit notable anticancer activities by inhibiting key enzymes involved in cancer cell proliferation. For instance, studies have shown that quinazoline derivatives can effectively inhibit tyrosyl-DNA phosphodiesterase 2 (TDP2), which plays a crucial role in repairing DNA damage caused by topoisomerase II inhibitors used in cancer therapies .

In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

The compound's structural characteristics suggest possible antimicrobial properties. Similar quinazoline derivatives have been reported to exhibit antifungal and antibacterial activities . The nitro group may play a role in this activity by generating reactive nitrogen species that disrupt microbial cellular functions.

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.